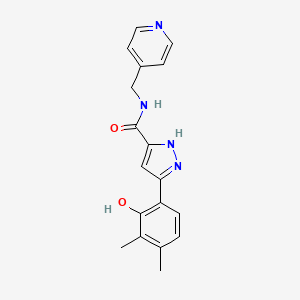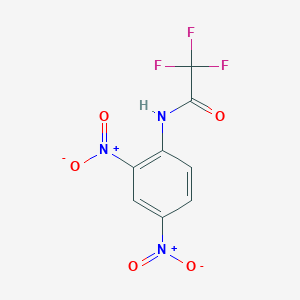
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring substituted with a brominated pyridine moiety and an ethyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Brominated Pyridine: The starting material, 2-chloro-6-methylpyridine, is reacted with bromotrimethylsilane to yield 5-bromo-6-methylpyridine.
Piperidine Ring Formation: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized forms of the piperidine ring or the pyridine moiety.
Reduction: Reduced forms of the piperidine ring or the pyridine moiety.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated pyridine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
作用機序
The mechanism of action of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
類似化合物との比較
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can be compared with other similar compounds, such as:
- 5-Bromo-2-(piperidin-1-yl)pyrimidine : This compound also features a brominated heterocycle and a piperidine ring but differs in the heterocycle structure.
- 2-Bromo-6-methylpyridine : This is a simpler compound that lacks the piperidine and ethyl acetate groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC名 |
ethyl 2-[1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-20-15(19)10-12-6-8-18(9-7-12)14-5-4-13(16)11(2)17-14/h4-5,12H,3,6-10H2,1-2H3 |
InChIキー |
VQSBSMRNHPPEIR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCN(CC1)C2=NC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085855.png)
![ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14085866.png)


![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)


![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B14085920.png)
![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
